molecular formula C15H9Cl2N B025411 2,4-Dichloro-3-phenylquinoline CAS No. 108832-15-1

2,4-Dichloro-3-phenylquinoline

Cat. No.: B025411
CAS No.: 108832-15-1
M. Wt: 274.1 g/mol
InChI Key: AJFBGQFLYLZASL-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-phenylquinoline is a chemical compound with the molecular formula C15H9Cl2N. It belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-phenylquinoline can be achieved through several methods. One common approach involves the reaction of 2,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to the death of microbial or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-phenylquinoline
  • 6-Bromo-2-chloro-3-phenylquinoline
  • 3-Phenylquinoline

Uniqueness

2,4-Dichloro-3-phenylquinoline is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potency and selectivity in various applications compared to similar compounds .

Properties

IUPAC Name

2,4-dichloro-3-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFBGQFLYLZASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353016
Record name 2,4-dichloro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108832-15-1
Record name 2,4-dichloro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4-dichloro-3-phenylquinoline a good candidate for nucleophilic substitution reactions?

A1: The research paper "QUINOLINES WITH HETEROATOM SUBSTITUENTS IN POSITION 2 AND 4 : NUCLEOPHILIC SUBSTITUTION OF 2,4-DICHLORO-3-PHENYLQUINOLINES" [] focuses on the reactivity of the title compound with various nucleophiles. The presence of two chlorine atoms at positions 2 and 4 in the quinoline ring makes this compound particularly susceptible to nucleophilic substitution. These positions are activated by the electron-withdrawing nature of both the chlorine atoms and the nitrogen atom in the quinoline ring. This activation allows for the relatively facile displacement of the chlorine atoms with a variety of nucleophiles. []

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